

Fostemsavir Tris: A Comprehensive Technical Guide on its Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

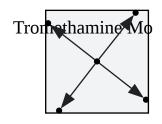
Fostemsavir Tris is a novel phosphonooxymethyl prodrug of the antiretroviral agent temsavir. As a first-in-class HIV-1 attachment inhibitor, it presents a unique mechanism of action by targeting the viral envelope glycoprotein gp120, thereby preventing the initial interaction between the virus and host CD4+ T-cells. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and mechanism of action of Fostemsavir Tris. It includes a compilation of quantitative data, detailed experimental protocols for its characterization, and visualizations of its mode of action and relevant experimental workflows.

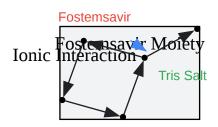
Chemical Structure and Identification

Fostemsavir is chemically known as {3-[(4-benzoyl-1-piperazinyl)(oxo)acetyl]-4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridin-1-yl}methyl dihydrogen phosphate.[1] It is administered as a tromethamine (Tris) salt to enhance its solubility and bioavailability.[2]

Chemical Structure:







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Fostemsavir Tris Salt Formation

Table 1: Chemical Identification of Fostemsavir Tris

Identifier	Value	
IUPAC Name	[3-[2-(4-benzoylpiperazin-1-yl)-2-oxoacetyl]-4-methoxy-7-(3-methyl-1,2,4-triazol-1-yl)pyrrolo[2,3-c]pyridin-1-yl]methyl dihydrogen phosphate;2-amino-2-(hydroxymethyl)propane-1,3-diol	
CAS Number	864953-39-9	
Molecular Formula	C29H37N8O11P	
Molecular Weight	704.62 g/mol	
SMILES String	CC1=NN(C=N1)C2=NC=C(C3=C2N(C=C3C(=O)C(=O)N4CCN(CC4)C(=O)C5=CC=CC=C5)CO P(=O)(O)O)OC.C(C(CO)(CO)N)O	

Physicochemical Properties



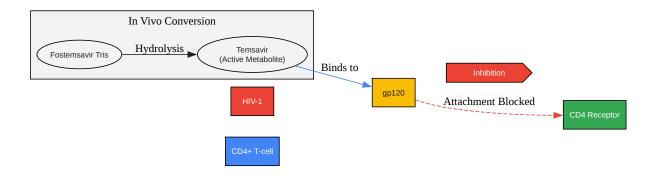
The physicochemical properties of **Fostemsavir Tris** are crucial for its formulation, delivery, and pharmacokinetic profile.

Table 2: Physicochemical Properties of Fostemsavir Tris

Property	Value	Reference
Melting Point	Data not available	
Solubility	DMSO: ≥ 125 mg/mL (177.40 mM)Water: 100 mg/mL (141.92 mM)	[3][4]
pKa (Strongest Acidic)	1.75 (Predicted)	
pKa (Strongest Basic)	0.97 (Predicted)	-

Mechanism of Action

Fostemsavir is a prodrug that is rapidly hydrolyzed in vivo to its active moiety, temsavir (BMS-626529).[5] Temsavir is a first-in-class HIV-1 attachment inhibitor that directly binds to the viral envelope glycoprotein gp120.[6] This binding event prevents the conformational changes in gp120 that are necessary for its interaction with the host cell's CD4 receptor, thus inhibiting the initial step of viral attachment and entry into the host T-cell.[6]





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Mechanism of Action of Fostemsavir

Quantitative Data Antiviral Activity

The antiviral activity of the active metabolite, temsavir (BMS-626529), has been evaluated against a broad range of HIV-1 isolates.

Table 3: In Vitro Antiviral Activity of Temsavir (BMS-626529)

Assay Type	Virus Isolate	EC50 (nM)	Reference
Antiviral Assay	Vast majority of viral isolates	< 10	[7]
Antiviral Assay	LAI virus (average)	0.7 ± 0.4	[7]
Antiviral Assay	Most susceptible virus	0.01	[7]
Antiviral Assay	Least susceptible virus	> 2,000	[7]
Antiviral Activity	Subjects with susceptible virus (IC50)	< 100	[8][9]

Pharmacokinetic Properties

Following oral administration, **Fostemsavir Tris** is rapidly converted to temsavir. The pharmacokinetic parameters of temsavir have been studied in healthy and HIV-1 infected subjects.

Table 4: Pharmacokinetic Parameters of Temsavir after Oral Administration of **Fostemsavir Tris** (600 mg twice daily)



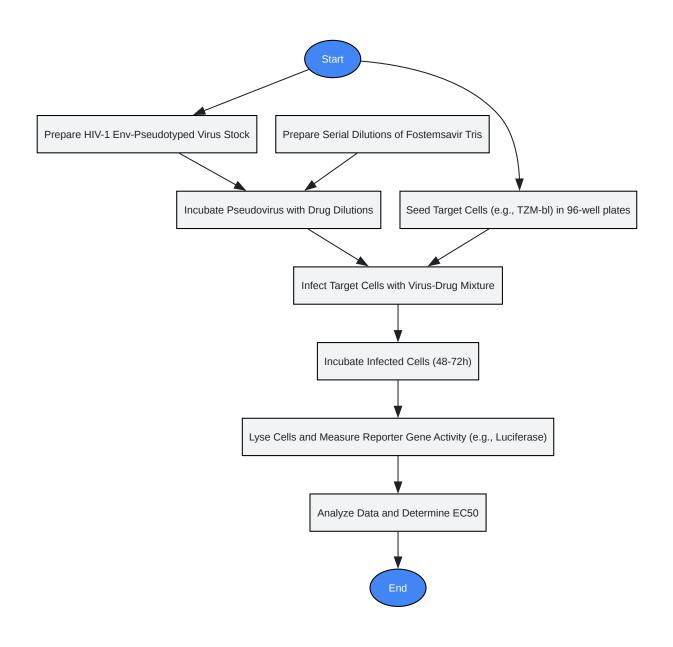
Parameter	Value	Reference
Cmax (ng/mL)	1770	[10]
AUCtau (ng.h/mL)	12900	[10]
Tmax (hours)	~2	
Bioavailability (%)	26.9	[10]
Protein Binding (%)	88.4	[10]
Volume of Distribution (L)	29.5	[10]
Plasma Half-life (hours)	11	[10]
Renal Clearance	51% (<2% as unchanged drug)	[10]

Experimental Protocols HIV-1 Entry Assay (Pseudovirus-Based Neutralization Assay)

This protocol outlines a general method for assessing the ability of **Fostemsavir Tris** (or its active metabolite, temsavir) to inhibit HIV-1 entry into target cells using pseudotyped viruses.

Experimental Workflow:





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HIV-1 Entry Assay Workflow

Methodology:



- Preparation of Pseudoviruses: Co-transfect HEK293T cells with an HIV-1 env-expressing plasmid and an env-deficient HIV-1 backbone vector carrying a reporter gene (e.g., luciferase). Harvest the supernatant containing the pseudoviruses after 48-72 hours.
- Cell Seeding: Seed TZM-bl cells (a HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing a Tat-inducible luciferase reporter gene) into 96-well plates at a density of 1 x 10⁴ cells/well and incubate overnight.
- Compound Preparation: Prepare serial dilutions of Fostemsavir Tris (or temsavir) in cell culture medium.
- Neutralization Reaction: Incubate the pseudovirus preparation with the serially diluted compound for 1 hour at 37°C.
- Infection: Add the virus-compound mixture to the TZM-bl cells.
- Incubation: Incubate the plates for 48 hours at 37°C.
- Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.
- Data Analysis: Calculate the percentage of neutralization at each compound concentration relative to the virus control (no compound). Determine the 50% effective concentration (EC50) by fitting the data to a dose-response curve.

gp120 Binding Assay (ELISA-based)

This protocol describes a method to quantify the binding of temsavir to the HIV-1 gp120 protein.

Methodology:

- Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for a tag on the recombinant gp120 protein (e.g., anti-His antibody) overnight at 4°C.
- Blocking: Wash the plate and block with a suitable blocking buffer (e.g., 3% BSA in PBS) for 1-2 hours at room temperature.



- gp120 Incubation: Add recombinant HIV-1 gp120 protein to the wells and incubate for 1-2 hours at room temperature.
- Compound Incubation: Wash the plate and add serial dilutions of temsavir. Incubate for 1 hour at room temperature.
- CD4 Incubation: Add a biotinylated soluble CD4 (sCD4) protein and incubate for 1 hour at room temperature.
- Detection: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.
 Incubate for 30 minutes at room temperature.
- Substrate Addition: Wash the plate and add a TMB substrate solution. Stop the reaction with a stop solution (e.g., 1M H2SO4).
- Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
- Data Analysis: Determine the concentration of temsavir that inhibits 50% of the sCD4 binding to gp120 (IC50).

Conclusion

Fostemsavir Tris represents a significant advancement in the treatment of HIV-1 infection, particularly for patients with multidrug resistance. Its unique mechanism of action, targeting the initial stage of viral entry, provides a valuable new tool in the antiretroviral arsenal. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working with this important therapeutic agent. Further research into its long-term efficacy, resistance profile, and potential applications will continue to shape its role in HIV-1 therapy.

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- To cite this document: BenchChem. [Fostemsavir Tris: A Comprehensive Technical Guide on its Chemical Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3030095#chemical-structure-and-properties-of-fostemsavir-tris]

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